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Introduction:

Histone H4 acetylation at lysine 16 (H4K16ac) is a critical epigenetic modification involved in

the regulation of chromatin structure, gene transcription, and DNA repair.[1][2] Alterations in

H4K16ac levels have been linked to various diseases, including cancer, making it an important

biomarker and a potential therapeutic target.[1][2][3] Accurate measurement of H4K16ac levels

is therefore essential for research and drug development. This document provides detailed

application notes and protocols for the most common methods used to quantify H4K16ac in

cells: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Chromatin

Immunoprecipitation followed by sequencing (ChIP-seq), and Flow Cytometry.

Western Blotting
Application Note:

Western blotting is a widely used technique to detect and semi-quantify the total levels of

H4K16ac in a cell population. This method involves separating proteins by size via gel

electrophoresis, transferring them to a membrane, and probing with a specific antibody against

H4K16ac.[4] The signal intensity of the H4K16ac band is then normalized to a loading control,

such as total Histone H4 or a housekeeping protein like beta-actin, to compare the relative

abundance of the modification between different samples.[5]
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Experimental Workflow:

Sample Preparation Electrophoresis & Transfer Immunodetection Analysis
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Caption: Western Blot workflow for H4K16ac detection.

Protocol:

A. Histone Extraction:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a lysis buffer (e.g., 10 mM PIPES pH 7.0, 100 mM NaCl, 3 mM MgCl2, 300 mM

sucrose, 0.1% Triton X-100) supplemented with protease and histone deacetylase (HDAC)

inhibitors.[6]

Incubate on ice for 20 minutes.[6]

Centrifuge to pellet cell debris and collect the supernatant containing histones.

Alternatively, perform acid extraction for histone enrichment: after cell lysis, resuspend the

nuclear pellet in 0.2 N HCl and incubate overnight at 4°C.[7]

Quantify protein concentration using a Bradford or BCA assay.

B. SDS-PAGE and Transfer:

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

Load 1-20 µg of total protein per lane on a 12% SDS-PAGE gel.[6]

Run the gel until adequate separation is achieved.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1192814?utm_src=pdf-body-img
https://bio-protocol.org/exchange/minidetail?id=9892403&type=30
https://bio-protocol.org/exchange/minidetail?id=9892403&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC8313745/
https://bio-protocol.org/exchange/minidetail?id=9892403&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the proteins to a PVDF membrane.

C. Immunodetection:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for H4K16ac overnight at 4°C with

gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Strip the membrane and re-probe with an antibody for total Histone H4 or another loading

control for normalization.

Quantitative Data:

Parameter Recommendation Source

Protein Load 1-20 µg of total cell lysate [6]

Primary Antibody Dilution 0.5 - 2 µg/ml [8]

Positive Control

Cells treated with an HDAC

inhibitor (e.g., Trichostatin A,

Sodium Butyrate)

[8][9]

Loading Control Total Histone H4, Beta-actin [5][6]

Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note:
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ELISA is a high-throughput method for quantifying global H4K16ac levels. In a sandwich ELISA

format, a capture antibody against total Histone H4 is coated on a microplate well. Histones

from cell lysates are then added and captured. A detection antibody specific for H4K16ac, often

conjugated to an enzyme, is used to quantify the amount of acetylated histone.[10] This

method is highly sensitive and suitable for screening large numbers of samples, for instance, in

drug discovery campaigns targeting HDACs or histone acetyltransferases (HATs).[3][11]

Experimental Workflow:

Assay Setup Sample Incubation Detection Signal Measurement

Coat Plate with Capture Ab (anti-H4) Block Plate Add Histone Extracts Wash Add Detection Ab (anti-H4K16ac) Wash Add HRP-conjugated Secondary Ab Wash Add TMB Substrate Stop Reaction Read Absorbance at 450 nm
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Caption: Sandwich ELISA workflow for H4K16ac quantification.

Protocol:

This protocol is based on a commercially available colorimetric quantification kit.[3]

Prepare histone extracts from cells as described in the Western Blotting protocol.

Add the histone extracts to the wells of the microplate coated with the anti-H4K16ac

antibody.

Incubate for a specified time to allow the antibody to capture the acetylated histone.

Wash the wells to remove unbound material.

Add a detection antibody that recognizes the captured H4K16ac.

Incubate to allow the detection antibody to bind.

Wash the wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.cellsignal.com/products/elisa-kits/acetyl-histone-h4-sandwich-elisa-kit/7238
https://www.abcam.com/ps/products/115/ab115120/documents/ab115120%20Histone%20H4%20(acetyl%20K16)%20Quantification%20Kit%20(Colorimetric)%20v2%20(website).pdf
https://pubmed.ncbi.nlm.nih.gov/33279862/
https://www.benchchem.com/product/b1192814?utm_src=pdf-body-img
https://www.abcam.com/ps/products/115/ab115120/documents/ab115120%20Histone%20H4%20(acetyl%20K16)%20Quantification%20Kit%20(Colorimetric)%20v2%20(website).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a color development reagent and incubate until a blue color develops.[3]

Stop the reaction with the provided stop solution, which will turn the color to yellow.[3]

Read the absorbance at 450 nm using a microplate reader.

The amount of H4K16ac is proportional to the absorbance intensity and can be quantified

using a standard curve.[3]

Quantitative Data:

Parameter Recommendation Source

Detection Range
20 ng - 5 µ g/well of histone

extracts
[3]

Detection Limit As low as 2 ng/well [3]

Assay Time Approximately 2.5 hours [3]

Chromatin Immunoprecipitation (ChIP-seq)
Application Note:

ChIP-seq is a powerful technique to map the genome-wide distribution of H4K16ac.[1] This

method allows for the identification of specific genomic regions, such as promoters and

enhancers, where H4K16ac is enriched, providing insights into its role in gene regulation.[12]

The protocol involves cross-linking proteins to DNA, shearing the chromatin,

immunoprecipitating the H4K16ac-containing chromatin fragments with a specific antibody, and

then sequencing the associated DNA.[13]

Experimental Workflow:
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Chromatin Preparation Immunoprecipitation DNA Purification & Sequencing Data Analysis

Cross-link Proteins to DNA Cell Lysis Chromatin Sonication Immunoprecipitation with anti-H4K16ac Ab Wash Elution Reverse Cross-links DNA Purification Library Preparation Sequencing Peak Calling Peak Annotation Downstream Analysis
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Caption: ChIP-seq workflow for genome-wide H4K16ac mapping.

Protocol:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of

200-600 bp by sonication.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G magnetic beads.

Incubate the chromatin with an anti-H4K16ac antibody overnight at 4°C.

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by heating in the presence of proteinase K.

Purify the DNA using phenol-chloroform extraction or a commercial kit.
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Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align reads to the reference genome, perform peak calling to identify regions

of H4K16ac enrichment, and annotate the peaks.

Quantitative Data:

Parameter Recommendation Source

Cell Number 1 x 107 cells per ChIP sample [13]

Antibody Amount 2 - 5 µg per ChIP [8]

Sequencing Depth

20 million usable fragments for

narrow peaks, 45 million for

broad peaks

[14]

Control

Input DNA (chromatin sample

processed without

immunoprecipitation) or IgG

control

[14]

Flow Cytometry
Application Note:

Flow cytometry allows for the rapid, quantitative measurement of H4K16ac levels in individual

cells within a heterogeneous population.[15][16] This technique is particularly useful for

studying cell cycle-dependent changes in H4K16ac and for monitoring the effects of HDAC

inhibitors in clinical samples.[16][17] Cells are fixed, permeabilized, and stained with a

fluorescently labeled antibody against H4K16ac. The fluorescence intensity of each cell is then

measured by a flow cytometer.

Experimental Workflow:
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Cell Preparation Staining Data Acquisition & Analysis

Harvest Cells Fixation Permeabilization Primary Antibody Incubation (anti-H4K16ac) Fluorophore-conjugated Secondary Ab Flow Cytometry Data Analysis
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Caption: Flow cytometry workflow for single-cell H4K16ac analysis.

Protocol:

Cell Preparation:

Harvest cells and wash with PBS.

Fix cells with paraformaldehyde (e.g., 1% in PBS for 15 minutes).[17]

Permeabilize cells with a detergent such as Triton X-100 (e.g., 0.4% in PBS/BSA for 5

minutes).[15]

Antibody Staining:

Incubate cells with a primary antibody against H4K16ac.

Wash the cells to remove unbound primary antibody.

Incubate with a fluorophore-conjugated secondary antibody.

Wash the cells.

DNA Staining (Optional):

For cell cycle analysis, co-stain with a DNA dye like propidium iodide (PI) or DAPI.

Flow Cytometry:

Acquire data on a flow cytometer.
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Analyze the data to determine the mean fluorescence intensity (MFI) of H4K16ac staining

in the cell population or in specific cell cycle phases.

Quantitative Data:

Parameter Recommendation Source

Primary Antibody Dilution
1:100 to 1:1600 (titration

recommended)
[9][15]

Cell Number
At least 10,000 events per

sample

General flow cytometry

practice

Controls
Unstained cells, isotype control

antibody

General flow cytometry

practice

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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